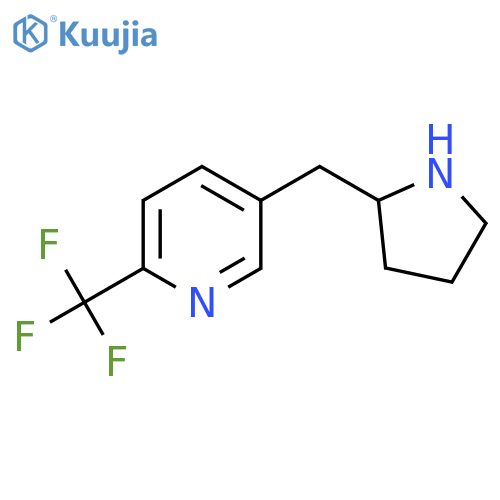

Cas no 2229523-68-4 (5-(Pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine)

5-(Pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2229523-68-4

- 5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine

- EN300-1963041

- 5-(Pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C11H13F3N2/c12-11(13,14)10-4-3-8(7-16-10)6-9-2-1-5-15-9/h3-4,7,9,15H,1-2,5-6H2

- InChIKey: DVCJPWGUZSQTMF-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=C(C=N1)CC1CCCN1)(F)F

計算された属性

- せいみつぶんしりょう: 230.10308291g/mol

- どういたいしつりょう: 230.10308291g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

5-(Pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1963041-0.1g |

5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine |

2229523-68-4 | 0.1g |

$1307.0 | 2023-06-03 | ||

| Enamine | EN300-1963041-5.0g |

5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine |

2229523-68-4 | 5g |

$4309.0 | 2023-06-03 | ||

| Enamine | EN300-1963041-10.0g |

5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine |

2229523-68-4 | 10g |

$6390.0 | 2023-06-03 | ||

| Enamine | EN300-1963041-0.05g |

5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine |

2229523-68-4 | 0.05g |

$1247.0 | 2023-06-03 | ||

| Enamine | EN300-1963041-1.0g |

5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine |

2229523-68-4 | 1g |

$1485.0 | 2023-06-03 | ||

| Enamine | EN300-1963041-2.5g |

5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine |

2229523-68-4 | 2.5g |

$2912.0 | 2023-06-03 | ||

| Enamine | EN300-1963041-0.25g |

5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine |

2229523-68-4 | 0.25g |

$1366.0 | 2023-06-03 | ||

| Enamine | EN300-1963041-0.5g |

5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine |

2229523-68-4 | 0.5g |

$1426.0 | 2023-06-03 |

5-(Pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine 関連文献

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

7. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

5-(Pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridineに関する追加情報

Introduction to 5-(Pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine (CAS No: 2229523-68-4)

5-(Pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine, identified by its CAS number 2229523-68-4, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of both pyrrolidine and trifluoromethyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemists.

The pyrrolidine ring is a six-membered nitrogen-containing heterocycle that is commonly found in many biologically active compounds. Its ability to mimic the conformational flexibility of certain amino acid side chains makes it an attractive moiety for drug design. In contrast, the trifluoromethyl group introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the molecule and influence its interactions with biological targets. This combination of structural elements in 5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine suggests a broad spectrum of potential applications, particularly in the development of novel therapeutic agents.

In recent years, there has been growing interest in the exploration of pyridine derivatives as pharmacophores. Pyridine-based compounds have shown promise in various therapeutic areas, including central nervous system disorders, oncology, and infectious diseases. The introduction of fluorine atoms into these molecules often enhances their metabolic stability and binding affinity to biological targets. For instance, trifluoromethyl-substituted pyridines have been reported to exhibit improved pharmacokinetic profiles, which is a critical factor in drug development.

The synthesis of 5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine involves a series of well-established organic reactions that highlight the versatility of modern synthetic methodologies. The preparation typically begins with the functionalization of a pyridine core, followed by the introduction of the pyrrolidin-2-ylmethyl group. This step often requires careful control of reaction conditions to ensure high yield and purity. Subsequent modification with the trifluoromethyl group can be achieved through various strategies, such as halogen-metal exchange followed by trifluoromethylation.

The compound's potential biological activity has been explored in several preclinical studies. Researchers have investigated its interactions with various enzymes and receptors, aiming to identify novel therapeutic targets. Preliminary findings suggest that 5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine may exhibit inhibitory effects on certain kinases and other enzymes implicated in disease pathways. These findings are particularly intriguing given the well-documented role of kinase inhibitors in treating cancers and inflammatory diseases.

The structural motif present in this compound also suggests potential applications in the field of neurology. Pyridine derivatives have been extensively studied for their ability to modulate neurotransmitter systems. The combination of the pyrrolidine and trifluoromethyl groups may enhance binding affinity to specific neurotransmitter receptors, leading to the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.

In addition to its pharmaceutical applications, 5-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl strong>)pyridine may find utility in other areas of chemical research. Its unique structure makes it a valuable intermediate for synthesizing more complex molecules with tailored properties. The trifluoromethyl group, in particular, is known for its ability to enhance lipophilicity and metabolic stability, making it an attractive feature for designing next-generation drugs.

The synthesis and characterization of this compound have also contributed to advancements in synthetic chemistry methodologies. The development of efficient strategies for introducing fluorinated groups into organic molecules has been a major focus in recent years, driven by the need for more stable and bioactive pharmaceuticals. The case of 5-(< strong >pyrrolidin-2-ylmethyl strong >)-2-(< strong >trifluoromethyl strong >)pyridine exemplifies how these methodologies can be applied to create structurally diverse and biologically relevant compounds.

Ongoing research continues to uncover new possibilities for this compound and its derivatives. By leveraging computational modeling and high-throughput screening techniques, scientists are able to rapidly assess the biological activity of novel analogs. This approach allows for the identification of lead compounds that can be further optimized through structure-based drug design principles.

In conclusion, 5-(< strong >Pyrrolidin-2-ylmethyl strong >)-2-(< strong >trifluoromethyl strong >)pyridine (CAS No: 2229523-68-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable scaffold for developing new therapeutic agents. As synthetic chemistry continues to evolve, compounds like this one will undoubtedly play a crucial role in advancing our understanding of disease mechanisms and developing innovative treatments.

2229523-68-4 (5-(Pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine) 関連製品

- 1354026-25-7(N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide)

- 1008482-12-9(5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one)

- 2138238-67-0(1(2H)-Isoquinolinone, 3-(4-ethyl-1-piperazinyl)-)

- 2763887-18-7((3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid)

- 2090236-24-9(7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine)

- 7103-48-2(Estrone THP Ether)

- 852368-44-6(1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione)

- 2172473-75-3(1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol)

- 1466-82-6(Acetylsalicylic anhydride)

- 1171496-95-9(1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide)